molecular formula C18H18N4O5 B12411338 Antitubercular agent-13

Antitubercular agent-13

Cat. No.: B12411338
M. Wt: 370.4 g/mol
InChI Key: GJMQGIOXKFZWFI-UHFFFAOYSA-N
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Description

Antitubercular agent-13 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound targets the polyketide synthase 13 enzyme, which is crucial for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting this enzyme, this compound disrupts the formation of the cell wall, leading to the death of the bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-13 involves multiple steps, starting with the preparation of key intermediates. One common route involves the fusion of substituted (prop-2-yn-1-yloxy)benzenes and benzyl azides via click chemistry . The reaction is typically carried out in the presence of a copper catalyst and a suitable solvent, such as ethanol, at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Antitubercular agent-13 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Antitubercular agent-13 has a wide range of scientific research applications:

Mechanism of Action

Antitubercular agent-13 exerts its effects by inhibiting the polyketide synthase 13 enzyme. This enzyme is responsible for linking the meromycolic acid branch and the α-alkyl fatty acid branch via Claisen condensation, which is essential for the formation of mycolic acids . By blocking this enzyme, this compound prevents the synthesis of mycolic acids, leading to the disruption of the mycobacterial cell wall and ultimately the death of the bacteria.

Comparison with Similar Compounds

    Isoniazid: Inhibits the synthesis of mycolic acids by targeting the enoyl-acyl carrier protein reductase.

    Rifampicin: Inhibits bacterial RNA synthesis by binding to the beta subunit of RNA polymerase.

    Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.

Uniqueness: Antitubercular agent-13 is unique in its specific targeting of the polyketide synthase 13 enzyme, which is not targeted by other antitubercular drugs. This makes it a valuable addition to the arsenal of drugs used to combat drug-resistant strains of tuberculosis .

Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

N-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C18H18N4O5/c1-18(2,3)12-6-4-11(5-7-12)17-21-20-14(27-17)10-19-16(23)13-8-9-15(26-13)22(24)25/h4-9H,10H2,1-3H3,(H,19,23)

InChI Key

GJMQGIOXKFZWFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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